molecular formula C20H20O7 B3029092 Noricaritin

Noricaritin

Cat. No.: B3029092
M. Wt: 372.4 g/mol
InChI Key: CTGVBHDTGZUEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Noricaritin (CAS No. 5240-95-9) belongs to the flavonoid class of compounds.
  • It is naturally derived from the root of Epimedium brevicornu Maxim, a plant commonly known as “yinyanghuo” or “horny goat weed.”
  • Flavonoids are widely distributed in plants and exhibit diverse biological activities.
  • Scientific Research Applications

  • Mechanism of Action

    Target of Action

    Noricaritin is a natural sugar residue that has been reported to have therapeutic effects for autoimmune diseases, bone growth, and the prevention of heat-shock protein denaturation . It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue .

    Mode of Action

    This compound interacts with its targets, primarily extracellular matrix proteins, leading to cell proliferation in lung tissue . It also inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . This suggests that this compound may have anti-inflammatory properties, which could be beneficial in the treatment of diseases characterized by inflammation.

    Biochemical Pathways

    It is known that this compound has flavonoid properties . Flavonoids are known to influence various biochemical pathways, including those involved in inflammation and cell proliferation. Therefore, it is plausible that this compound may affect these pathways, leading to its observed effects on cell proliferation and inflammation.

    Result of Action

    The molecular and cellular effects of this compound’s action include binding to extracellular matrix proteins, causing cell proliferation in lung tissue, and inhibiting the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These effects suggest that this compound may have potential therapeutic applications in the treatment of autoimmune diseases, bone growth, and certain lung diseases .

    Safety and Hazards

    Noricaritin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

    Biochemical Analysis

    Biochemical Properties

    Noricaritin plays a significant role in biochemical reactions due to its flavonoid structure. It interacts with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to extracellular matrix proteins, which promotes cell proliferation in lung tissue . Additionally, it inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These interactions highlight the compound’s potential in modulating inflammatory responses and promoting tissue repair.

    Cellular Effects

    This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the production of proinflammatory cytokines and chemokines in human lung epithelial cells . This suggests that this compound may play a role in reducing inflammation and promoting cellular homeostasis. Additionally, this compound’s interaction with extracellular matrix proteins can lead to increased cell proliferation, particularly in lung tissue .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to extracellular matrix proteins, which promotes cell proliferation in lung tissue . It also inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These molecular interactions suggest that this compound may modulate inflammatory responses and promote tissue repair by influencing key signaling pathways and gene expression patterns.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time. This compound has been shown to possess flavonoid properties and acts as a nutrient . It binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These temporal effects suggest that this compound may have long-term benefits in modulating inflammatory responses and promoting tissue repair.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. Studies have shown that this compound possesses flavonoid properties and acts as a nutrient . It binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These dosage effects suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.

    Metabolic Pathways

    This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These metabolic interactions suggest that this compound may play a role in modulating metabolic flux and metabolite levels.

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These transport and distribution mechanisms suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.

    Subcellular Localization

    The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These subcellular localization mechanisms suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.

    Preparation Methods

    • Synthetic routes for Noricaritin involve chemical transformations from precursor compounds.
    • Unfortunately, specific synthetic methods and reaction conditions for this compound are not readily available in the literature.
    • Industrial production methods may vary, but extraction from Epimedium species remains a common approach.
  • Chemical Reactions Analysis

    • Noricaritin likely undergoes various reactions due to its flavonoid structure.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions depend on the specific transformation, but general reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃) may be involved.
    • Major products could include hydroxylated derivatives or conjugated forms.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)chromen-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20O7/c1-20(2,26)8-7-12-13(22)9-14(23)15-16(24)17(25)18(27-19(12)15)10-3-5-11(21)6-4-10/h3-6,9,21-23,25-26H,7-8H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CTGVBHDTGZUEJZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H20O7
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    372.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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